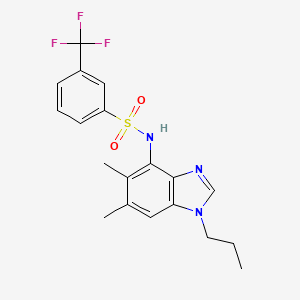
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including inhibition of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, as well as antidiabetic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a benzenesulfonyl chloride. In the context of the provided papers, various synthetic strategies have been employed to create benzenesulfonamide derivatives with different substituents, which are crucial for the biological activity of these compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the creation of a thiazole ring and subsequent sulfonamide formation . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides required the construction of a benzothiazole ring followed by sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. These modifications can significantly influence the binding affinity and selectivity of the compounds towards their biological targets. For example, the introduction of fluorine atoms in the benzene ring, as seen in the 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, can enhance binding potency due to the strong electronegative nature of fluorine .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, which are often utilized to further modify the core structure and introduce additional pharmacophores. The reactivity of the sulfonamide nitrogen allows for the formation of additional bonds, leading to a wide array of possible derivatives. For instance, the synthesis of novel pyrazolyl benzenesulfonamides involved the reaction of a carbohydrazide with benzaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like fluorine can affect the lipophilicity and hydrogen bonding capacity of these compounds, which in turn can influence their pharmacokinetic properties and biological activity. For example, the introduction of a trifluoromethyl group can increase the metabolic stability of the compound . Additionally, the crystal structure and hydrogen bonding features of these compounds can provide insights into their solid-state properties and interactions in biological systems .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
- Sulfonamide Schiff Bases : New Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde showed significant enzyme inhibition activities. Alyar et al. (2019) reported that these compounds inhibit cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase enzymes, which were supported by molecular docking studies (Alyar et al., 2019).
Synthesis and Characterization of Novel Compounds
- Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results, with some displaying modest inhibition of HCV NS5B RdRp activity and significant anti-inflammatory and analgesic effects (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
- Sulfonamide Derivatives as Antimicrobial Agents : Abbasi et al. (2016) synthesized a series of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial, α-glucosidase inhibition, and hemolytic activities. The synthesized compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some displaying good α-glucosidase inhibitory potency (Abbasi et al., 2016).
Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibitory Profile
- Sulfonamides with 1,3,5-Triazine Motifs : Lolak et al. (2020) investigated a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-4-8-25-11-23-18-16(25)9-12(2)13(3)17(18)24-28(26,27)15-7-5-6-14(10-15)19(20,21)22/h5-7,9-11,24H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIANVDYHNDAMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


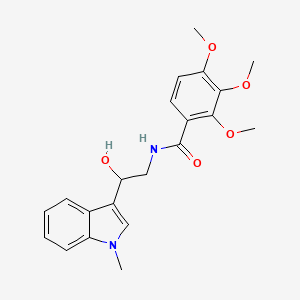

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)
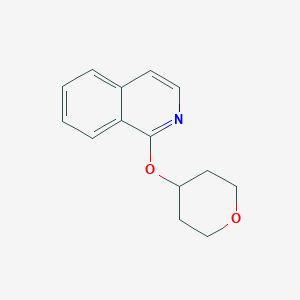
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
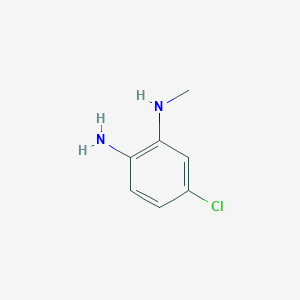
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)
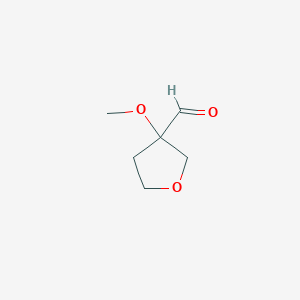
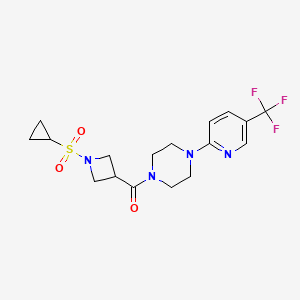
![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)